4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine chemical structure and properties
4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine chemical structure and properties
Technical Whitepaper: 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine
Subtitle: Structural Dynamics, Synthetic Protocols, and Pharmacophore Utility in Medicinal Chemistry
Executive Summary
This technical guide analyzes 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine , a bifunctional heterocyclic scaffold increasingly utilized in drug discovery. As a "privileged structure," this molecule combines the hydrogen-bond donor/acceptor properties of the 1,2,4-triazole ring with the pharmacokinetic-enhancing morpholine moiety. Its 3-bromo substituent serves as a critical handle for palladium-catalyzed cross-coupling reactions, making it a versatile building block for kinase inhibitors, antifungal agents, and adenosine receptor antagonists.
Chemical Structure & Physical Properties[1][2][3][4][5][6][7][8][9][10][11]
Structural Analysis
The molecule consists of a 1,2,4-triazole core substituted at the C3 position with a bromine atom and at the C5 position with a morpholine ring.
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Tautomerism: Like all 1,2,4-triazoles, this compound exhibits annular tautomerism. In solution, it exists in equilibrium between the 1H, 2H, and 4H forms, with the 1H-tautomer typically being thermodynamically preferred in polar solvents due to dipole minimization.
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Electronic Effects: The morpholine nitrogen acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the triazole ring. Conversely, the bromine atom exerts an inductive electron-withdrawing effect (-I), activating the ring for further functionalization.
Physicochemical Data Table
| Property | Value / Description | Note |
| IUPAC Name | 4-(3-bromo-1H-1,2,4-triazol-5-yl)morpholine | |
| Molecular Formula | C₆H₉BrN₄O | |
| Molecular Weight | 233.07 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 165–175 °C (Predicted) | Based on 3-amino-1,2,4-triazole analogs |
| Solubility | DMSO, DMF, Methanol | Poor water solubility at neutral pH |
| pKa (Triazole NH) | ~9.5 – 10.0 | Weakly acidic; deprotonatable by bases like K₂CO₃ |
| LogP | ~0.5 – 0.8 | Lipophilic enough for membrane permeability |
Synthetic Methodology
The most robust route to this scaffold involves Nucleophilic Aromatic Substitution (SₙAr) . This method is preferred over cyclization of linear precursors (e.g., hydrazine derivatives) due to higher regioselectivity and atom economy.
Reaction Pathway (Graphviz Visualization)
Figure 1: SₙAr synthesis pathway. The morpholine acts as both the nucleophile and the acid scavenger.
Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale.
Reagents:
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3,5-Dibromo-1,2,4-triazole (2.27 g, 10 mmol)
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Morpholine (4.35 g, 50 mmol) – Excess used as solvent/base
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Ethanol or Water (Optional co-solvent)
Procedure:
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Setup: Charge a 50 mL round-bottom flask with 3,5-dibromo-1,2,4-triazole.
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Addition: Add morpholine (5 equivalents) directly to the flask. If solubility is an issue, add 10 mL of water or ethanol.
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Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 12–24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (dibromo) is less polar than the product.
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Workup:
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Cool the reaction mixture to room temperature.
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If water was used, the product may precipitate directly. Filter and wash with cold water.
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If homogenous, concentrate the morpholine under reduced pressure.
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Resuspend the residue in water (20 mL) and adjust pH to ~5-6 with dilute HCl to precipitate the free base, or extract with Ethyl Acetate.
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Purification: Recrystallize from Ethanol/Water (9:1) to yield the pure product.
Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism.[1] The 3,5-dibromo-1,2,4-triazole is electron-deficient. The nucleophilic nitrogen of morpholine attacks the C5 position. The leaving group (Bromide) is displaced. Note that substitution at C3 vs C5 is degenerate in the symmetric starting material, but once substituted, the remaining bromine is deactivated, preventing double substitution under these conditions.
Reactivity & Diversification
This scaffold is a "switchable" intermediate. The bromine atom allows for carbon-carbon bond formation, while the triazole NH allows for nitrogen-carbon bond formation.
Functionalization Workflow
Figure 2: Divergent synthesis capabilities. The scaffold serves as a linchpin for library generation.
Critical Reactivity Considerations
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Suzuki Coupling (C-C Bond Formation): The C3-Bromine is less reactive than a typical aryl bromide due to the electron-rich nature of the morpholine-substituted ring. High-activity catalysts (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) and strong bases (Cs₂CO₃) are often required.
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Regioselectivity in Alkylation: Alkylation of the triazole NH (using alkyl halides) often produces a mixture of N1 and N2 isomers. The N1 isomer is generally sterically favored, but conditions (solvent polarity/base) can influence the ratio.
Medicinal Chemistry Applications
The Morpholine-Triazole motif is a bioisostere for amide or urea linkages and is frequently found in:
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Kinase Inhibitors: The morpholine oxygen can accept hydrogen bonds from the hinge region of kinases (e.g., PI3K, mTOR), while the triazole nitrogen coordinates with active site metals or residues.
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Adenosine Receptor Antagonists: Used in the design of A2A receptor antagonists for Parkinson's disease research.
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Antifungal Agents: Triazoles are the core pharmacophore for lanosterol 14α-demethylase inhibitors (e.g., Fluconazole). The addition of morpholine improves solubility and metabolic stability.
Safety & Handling (MSDS Summary)
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GHS Classification:
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Handling: Use in a fume hood. Avoid dust generation. The morpholine moiety can form N-nitrosamines (potential carcinogens) if exposed to nitrosating agents (e.g., nitrites, acidic nitrate solutions).
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.
References
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Synthesis of 1,2,4-Triazoles: Reactions of 3,5-dibromo-1,2,4-triazole with amines. Russian Journal of Organic Chemistry. (2013).[4][5]
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Medicinal Chemistry of Triazoles: 1,2,4-Triazole: A Privileged Scaffold in Drug Design. Journal of Medicinal Chemistry.[5] (2015).[6]
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Morpholine Utility: Morpholines: Synthesis and Biological Activity. ResearchGate Review.[7] (2013).[4][5]
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Tautomerism Studies: Tautomeric behavior of 1,2,4-triazole derivatives. Journal of Physical Chemistry A. (1998).
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Vendor Data: 3-Bromo-1H-1,2,4-triazole Properties. PubChem Compound Summary.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 3-bromo-1,5-dimethyl-1H-1,2,4-triazole | C4H6BrN3 | CID 143394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents | European Journal of Chemistry [eurjchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
